molecular formula C21H19N5O3S2 B2936660 N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 847400-54-8

N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2936660
CAS No.: 847400-54-8
M. Wt: 453.54
InChI Key: ZFTMTDJVTXZRTE-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic screening compound designed for research applications in medicinal chemistry. This molecule is of significant interest due to its hybrid structure, incorporating both a 1,2,4-triazole and a benzothiazole moiety. In scientific literature, benzothiazole derivatives are recognized as among the most important heterocyclic compounds in medicinal chemistry and are essential to many therapeutic preparations . Their wide range of structural variants and profound pharmacological qualities make them a rapidly developing research area for new therapeutically active compounds . Similarly, 1,2,4-triazole-based structures are deeply investigated for their diverse pharmacological activities, including applications as fungicides, antivirals, and catalase inhibitors . The specific molecular architecture of this compound, which links these two pharmaceutically relevant heterocycles via a thioacetamide bridge, suggests potential for researchers exploring structure-activity relationships (SAR) in drug discovery. The crystal structures of analogous benzothiazolyl-triazole hybrids have been determined to unambiguously confirm their geometry, revealing key torsion angles and supramolecular packing features stabilized by intermolecular interactions . This acetamide derivative is intended for use in in vitro biological screening and hit-to-lead optimization studies. Researchers may employ it in the synthesis of novel chemical entities or as a reference standard in analytical chemistry. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O3S2/c1-13(27)14-7-9-15(10-8-14)22-19(28)12-30-20-24-23-18(25(20)2)11-26-16-5-3-4-6-17(16)31-21(26)29/h3-10H,11-12H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFTMTDJVTXZRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)CN3C4=CC=CC=C4SC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetylphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, synthesis methods, and biological evaluations.

Chemical Structure

The compound features a unique structure that combines various pharmacophores, which may contribute to its biological activities. Its molecular formula is C18H20N4O2S, indicating the presence of functional groups that are often associated with diverse pharmacological effects.

Antimicrobial Activity

Research indicates that derivatives of triazole and thiazole rings exhibit significant antimicrobial properties. Compounds containing these rings have been shown to inhibit bacterial growth and are effective against various pathogens. The specific compound has not been extensively studied for its antimicrobial activity; however, related compounds have demonstrated efficacy in inhibiting both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of cyclooxygenase (COX) enzymes. Studies on similar compounds indicate that triazole derivatives can act as COX inhibitors, providing relief from inflammation and pain .

Table 1: Comparison of Anti-inflammatory Activities of Related Compounds

Compound NameCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Activity (%)
Compound A758570
Compound B609060
N-(4-acetylphenyl)-2...TBDTBDTBD

Anticancer Potential

Compounds with similar structural features have shown promise in anticancer research. The presence of the oxobenzo[d]thiazole moiety may enhance the compound's ability to interact with cellular pathways involved in cancer progression. Preliminary studies suggest that related compounds can induce apoptosis in cancer cells .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Microwave-assisted synthesis has been explored to enhance yield and reduce reaction time .

Case Studies

In a recent study evaluating the biological activity of triazole derivatives, researchers synthesized several analogs and screened them for anti-inflammatory and analgesic effects. One notable finding was that modifications to the thiazole ring significantly impacted both COX inhibition and analgesic efficacy .

Comparison with Similar Compounds

Substituent Variations on the 1,2,4-Triazole Core

The target compound’s triazole ring is substituted with a methyl group and a benzothiazolone-methyl group. Comparatively:

  • Compound 6a (N-(4-Acetylphenyl)-2-(4-allyl-5-phenyl-4H-triazol-3-ylsulfanyl)-acetamide) : Features an allyl group instead of methyl and a phenyl substituent at position 5. The allyl group enhances lipophilicity, while phenyl contributes to π-π stacking interactions .
  • N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-triazol-3-yl)thio)acetamide : Substituted with ethyl and pyridinyl groups. The pyridinyl moiety improves aqueous solubility due to its polar nitrogen atom, while ethyl groups increase steric bulk .

Table 1: Substituent Effects on Triazole Derivatives

Compound R1 (Position 4) R2 (Position 5) Key Properties
Target Compound Methyl Benzothiazolone-methyl High polarity (C=O, C=S), H-bonding potential
Compound 6a Allyl Phenyl Increased lipophilicity, π-π interactions
N-(4-Ethylphenyl)... Ethyl 3-Pyridinyl Improved solubility, steric bulk
Compounds 7–9 Variable X Sulfonylphenyl Electron-withdrawing, metabolic stability

Acetamide Group Modifications

The 4-acetylphenyl group in the target compound contrasts with:

  • N-(4-Ethylphenyl) Derivatives () : Ethyl substituents donate electrons via inductive effects, reducing electrophilicity compared to acetyl.
  • Methoxybenzamide Analogues () : Methoxy groups enhance resonance effects, altering electronic distribution and binding affinity.

Thioether Linkage and Adjacent Groups

The thioether bridge is conserved across analogues, but adjacent groups influence reactivity:

  • Fluorophenyl Substituents (Compounds 7–9) : Fluorine atoms increase stability via C-F bond strength and electronegativity .

Spectral and Structural Analysis

IR Spectroscopy

  • Target Compound : Expected C=O stretch at ~1680 cm⁻¹ (acetyl) and C=S at ~1250 cm⁻¹, consistent with triazole-thione tautomers .
  • Compound 6a : Similar C=O stretch but lacks benzothiazolone-specific bands, confirming structural divergence .

NMR Spectroscopy

  • Regions A and B () : Chemical shifts in these regions (e.g., δ 29–36 ppm for carbons) vary with substituent electronic effects. For example, electron-withdrawing acetyl groups deshield adjacent protons, while pyridinyl substituents cause upfield shifts due to ring currents .

Table 2: Key NMR Shifts in Analogues

Compound δ (Region A, ppm) δ (Region B, ppm) Notes
Target Compound ~7.8–8.2 (H-aryl) ~2.5 (CH₃CO) Acetyl protons distinctively downfield
Compound 6a ~7.5–7.9 (H-aryl) ~2.1 (CH₂-allyl) Allyl protons show splitting
N-(4-Ethylphenyl)... ~7.3–7.7 (H-aryl) ~1.2 (CH₂CH₃) Ethyl group signals upfield

Research Findings and Implications

  • Bioactivity : Benzothiazolone derivatives often exhibit kinase inhibition or antimicrobial activity, while sulfonylphenyl analogues () may target inflammatory pathways.
  • Solubility vs. Lipophilicity : Pyridinyl and methoxy groups enhance solubility, whereas allyl or benzothiazolone groups favor membrane penetration .
  • Synthetic Flexibility : The triazole core allows modular substitution, enabling tailored pharmacokinetic profiles .

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